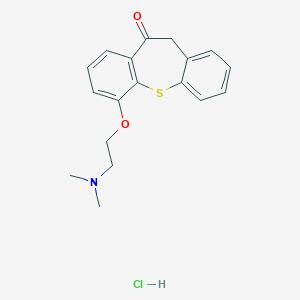
6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dibenzo-thiepin core with a dimethylaminoethoxy substituent. It is commonly used in various chemical reactions and has significant implications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Dibenzo-thiepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo-thiepin structure.
Introduction of the Dimethylaminoethoxy Group: This step involves the reaction of the dibenzo-thiepin core with a dimethylaminoethoxy reagent under specific conditions to introduce the substituent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylaminoethoxy group.
Aplicaciones Científicas De Investigación
6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Zotepine: A related compound with a similar dibenzo-thiepin core but different substituents.
Methiothepin: Another dibenzo-thiepin derivative with distinct pharmacological properties.
Octoclothepin: A compound with structural similarities but different functional groups.
Uniqueness
6-(2-Dimethylaminoethoxy)dibenzo(b,f)thiepin-10(11H)-one hydrochloride is unique due to its specific substituent pattern and the resulting chemical and biological properties
Propiedades
Número CAS |
125981-89-7 |
|---|---|
Fórmula molecular |
C18H20ClNO2S |
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethoxy]-6H-benzo[b][1]benzothiepin-5-one;hydrochloride |
InChI |
InChI=1S/C18H19NO2S.ClH/c1-19(2)10-11-21-16-8-5-7-14-15(20)12-13-6-3-4-9-17(13)22-18(14)16;/h3-9H,10-12H2,1-2H3;1H |
Clave InChI |
CYXKKYHEZIVSCU-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
SMILES canónico |
CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
Key on ui other cas no. |
125981-89-7 |
Sinónimos |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(dimethylamino)ethoxy)-, hydroch loride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















